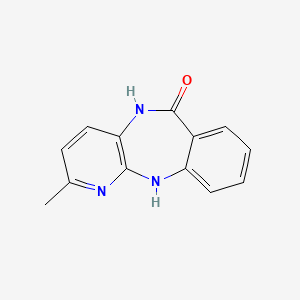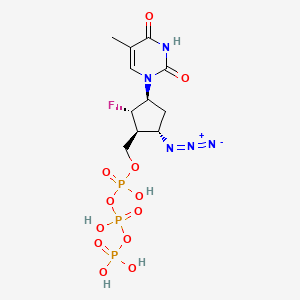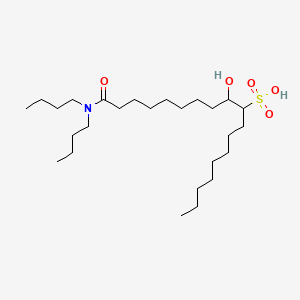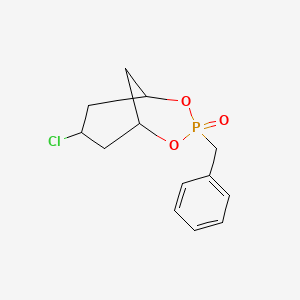
Carbamic acid, diethyl-, 2-(trimethylammonio)ethyl ester, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, diethyl-, 2-(trimethylammonio)ethyl ester, iodide is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carbamic acid ester group and a trimethylammonio group, which contribute to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, diethyl-, 2-(trimethylammonio)ethyl ester, iodide typically involves the reaction of diethyl carbamate with 2-(trimethylammonio)ethyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide, which facilitate the reaction and improve the yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, diethyl-, 2-(trimethylammonio)ethyl ester, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions result in various derivatives based on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, diethyl-, 2-(trimethylammonio)ethyl ester, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of carbamic acid, diethyl-, 2-(trimethylammonio)ethyl ester, iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl carbamate: Another ester of carbamic acid, known for its presence in fermented foods and beverages.
Methyl carbamate: A simpler ester with different reactivity and applications.
Uniqueness
Carbamic acid, diethyl-, 2-(trimethylammonio)ethyl ester, iodide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63981-51-1 |
|---|---|
Molekularformel |
C10H23IN2O2 |
Molekulargewicht |
330.21 g/mol |
IUPAC-Name |
2-(diethylcarbamoyloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C10H23N2O2.HI/c1-6-11(7-2)10(13)14-9-8-12(3,4)5;/h6-9H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OSZVTAHCWZLNGT-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C(=O)OCC[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline](/img/structure/B12809926.png)










